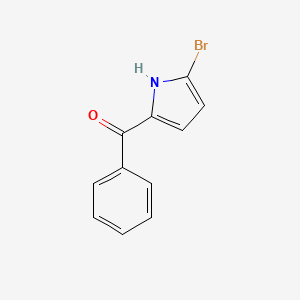

Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-

Description

Significance of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry

Pyrrole is a five-membered aromatic heterocycle that serves as a fundamental structural motif in a vast array of biologically significant molecules and synthetic compounds. Its derivatives are integral to many natural products, including vitamin B12, bile pigments such as bilirubin, and the porphyrins that form the core of heme and chlorophyll. The pyrrole framework is a common feature in numerous pharmaceuticals, underscoring its importance in drug discovery and development. nih.gov

The versatility of the pyrrole ring allows it to be a building block in the synthesis of complex molecules with diverse therapeutic applications. Pyrrole-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. pharmaffiliates.comnih.gov This broad applicability has made the synthesis and functionalization of pyrrole derivatives a central focus in organic and medicinal chemistry. Researchers continually explore novel synthetic routes, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, to create new derivatives with tailored properties for applications in medicine, materials science, and catalysis.

Overview of Halogenated Pyrrole Compounds in Academic Investigations

The introduction of halogen atoms into the pyrrole ring is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated pyrroles are found in various natural products, particularly from marine organisms, which exhibit potent biological effects.

Academic research has extensively investigated halogenated pyrroles for their therapeutic potential. For instance, brominated pyrrole-2-carboxamides isolated from marine sponges have shown significant antibacterial and cytotoxic activities. Furthermore, synthetic halogen-doped pyrrole building blocks have been developed and utilized as intermediates for creating potent inhibitors of bacterial enzymes like DNA gyrase B. Research into halogenated pyrrolo[3,2-d]pyrimidines has revealed promising antiproliferative activity against various cancer cell lines. The position and nature of the halogen substituent can dramatically alter the compound's activity, making the systematic investigation of these derivatives a rich area for discovering new drug leads.

Contextualization of Pyrrole-Containing Methanones in Synthetic and Applied Research

Pyrrole-containing methanones, also known as acylpyrroles or pyrrolyl ketones, represent a significant subclass of pyrrole derivatives. The carbonyl group acts as a versatile linker and a key pharmacophoric feature, influencing the molecule's electronic properties and its ability to interact with biological receptors. The synthesis of these compounds often involves acylation of the pyrrole ring, a reaction whose regioselectivity is a key consideration for synthetic chemists.

In applied research, these compounds are investigated for a wide range of bioactivities. For example, series of 2-benzoylpyrroles have been designed and synthesized as potential insecticidal and acaricidal agents, drawing structural inspiration from natural antibiotics like pyrrolomycins. Other studies have focused on aryl (1H-pyrrol-3-yl) methanone (B1245722) derivatives, which have shown potential as anti-inflammatory and anti-ulcer agents. The synthetic accessibility of the pyrrole-methanone scaffold allows for the creation of large libraries of analogues, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Research Scope and Objectives Pertaining to (5-Bromo-1H-pyrrol-2-yl)phenylmethanone

The specific research focus on (5-Bromo-1H-pyrrol-2-yl)phenylmethanone lies at the intersection of the fields described above. The compound combines three key structural features: the biologically versatile pyrrole ring, the methanone linker, and a bromine substituent. The primary objective of investigating this molecule is to understand how these components synergize to produce specific biological activities.

The research scope is centered on medicinal chemistry, with key objectives that include:

Synthesis and Characterization: Developing efficient synthetic routes to produce (5-Bromo-1H-pyrrol-2-yl)phenylmethanone and its analogues, followed by thorough structural confirmation.

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities, based on the known properties of related halogenated pyrroles and pyrrole methanones.

Structure-Activity Relationship (SAR) Studies: Investigating the role of the bromine atom by comparing the activity of the title compound with its non-halogenated or other halogenated (e.g., chloro) counterparts. This helps to elucidate the electronic and steric effects of the halogen on biological efficacy.

Lead Optimization: Using the initial findings as a basis for designing and synthesizing second-generation compounds with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1H-pyrrol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGMZYNSGDBCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563434 | |

| Record name | (5-Bromo-1H-pyrrol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130190-60-2 | |

| Record name | (5-Bromo-1H-pyrrol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1h Pyrrol 2 Yl Phenylmethanone and Analogues

Retrosynthetic Analysis of the (5-Bromo-1H-pyrrol-2-yl)phenylmethanone Scaffold

The retrosynthetic analysis of (5-bromo-1H-pyrrol-2-yl)phenylmethanone reveals two primary bond disconnections that lead to logical and practical synthetic strategies. These disconnections are centered around the formation of the carbon-bromine (C-Br) bond and the carbon-carbon (C-C) bond of the ketone.

Strategy A: C-Br Bond Disconnection. This approach involves the late-stage bromination of a pre-formed pyrrole (B145914) ketone. The key intermediate is (1H-pyrrol-2-yl)phenylmethanone. This strategy's success hinges on the ability to control the regioselectivity of the electrophilic bromination, as the pyrrole ring has multiple reactive positions (C-3, C-4, and C-5). The electron-withdrawing nature of the 2-aroyl group typically directs incoming electrophiles to the C-4 position, making selective C-5 bromination a significant challenge. acs.orgnih.gov

Strategy B: C-C (Acyl) Bond Disconnection. This alternative strategy involves the acylation of a pre-brominated pyrrole scaffold, specifically 2-bromo-1H-pyrrole. This disconnection corresponds to a Friedel-Crafts acylation or a related coupling reaction. The primary challenge in this route is the regioselective acylation at the C-5 position of 2-bromopyrrole, as the bromine atom can influence the electronic properties and reactivity of the pyrrole ring.

Both strategies offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials and the desire to control the regiochemical outcome at specific steps of the synthesis.

Direct Synthetic Approaches to (5-Bromo-1H-pyrrol-2-yl)phenylmethanone

Direct approaches to the target compound involve the sequential or tandem formation of the key bonds on the pyrrole core. These methods are categorized by the strategic order of bromination and acylation.

Strategies for Regioselective Bromination at the Pyrrole C-5 Position

The regioselective bromination of pyrroles bearing an electron-withdrawing group, such as a phenylmethanone moiety at the C-2 position, is a non-trivial synthetic problem. acs.org Typically, electrophilic substitution on 2-acylpyrroles favors the C-4 position. acs.orgnih.gov However, recent studies have demonstrated substrate-controlled methods to achieve high regioselectivity for the desired C-5 bromo isomer.

Research has shown that while common brominating agents like N-bromosuccinimide (NBS) and bromine (Br₂) in tetrahydrofuran (B95107) (THF) provide excellent C-4 regioselectivity for 2-acylpyrroles, the use of milder tribromide reagents can shift the selectivity. acs.org Specifically, tetrabutylammonium (B224687) tribromide (TBABr₃) has been identified as a highly effective reagent for directing bromination to the C-5 position of pyrrole-2-carboxamides. acs.orgnih.govresearchgate.net This substrate control is particularly pronounced for mono-N-substituted C-2 carboxamides, which can achieve C-5 to C-4 bromination ratios greater than 10:1. acs.org

For the synthesis of (5-bromo-1H-pyrrol-2-yl)phenylmethanone, this methodology implies that starting from a pyrrole-2-carboxamide precursor, followed by C-5 bromination with TBABr₃ and subsequent conversion of the amide to a ketone, could be a viable, albeit indirect, route. The direct C-5 bromination of (1H-pyrrol-2-yl)phenylmethanone remains challenging, with standard conditions favoring C-4 substitution.

| Pyrrole Substrate (at C-2) | Brominating Agent | Solvent | Major Product Position | Regioselectivity (C-4 : C-5) |

|---|---|---|---|---|

| Trichloroacetyl (ketone) | NBS | THF | C-4 | >10 : 1 |

| Methyl Carboxylate (ester) | NBS | THF | C-4 | >10 : 1 |

| N-methyl-carboxamide | NBS | THF | C-4 | 2 : 1 |

| N-methyl-carboxamide | TBABr₃ | CH₂Cl₂ | C-5 | 1 : 16 |

| N-phenyl-carboxamide | TBABr₃ | CH₂Cl₂ | C-5 | 1 : >10 |

Formation of the Phenylmethanone Moiety via Acylation of Substituted Pyrroles

The formation of the phenylmethanone moiety is typically achieved through Friedel-Crafts acylation. organic-chemistry.orglibretexts.org This reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst to introduce an acyl group onto an aromatic ring. organic-chemistry.org For the synthesis of the target compound via Strategy B, this would involve the acylation of 2-bromopyrrole or a protected derivative.

The direct Friedel-Crafts acylation of pyrrole itself can be complex, often leading to polymerization or low yields. Therefore, the use of an N-protected pyrrole is common. While traditional Lewis acids like aluminum chloride are often used, they are required in stoichiometric amounts. organic-chemistry.org More modern, catalytic methods using metal triflates (e.g., scandium triflate, ytterbium(III) triflate) have been developed for the efficient acylation of pyrroles. acs.orgresearchgate.net

Furthermore, organocatalytic methods have emerged as a powerful alternative. It has been demonstrated that 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively catalyze the regioselective C-2 acylation of N-protected pyrroles with high yields. acs.org This approach avoids the use of metals and harsh Lewis acids. The proposed mechanism involves DBN acting as a nucleophilic catalyst, forming a key N-acyl-amidine intermediate which is then attacked by the pyrrole. acs.org

Multi-Step Conversions and Tandem Reactions

Constructing the (5-bromo-1H-pyrrol-2-yl)phenylmethanone scaffold can also be accomplished through multi-step sequences or tandem reactions that build the pyrrole ring with the required substituents already in place or positioned for subsequent modification. For instance, a synthetic route could involve the construction of a polysubstituted pyrrole ring from acyclic precursors.

Catalytic Strategies in Pyrrole-Ketone Synthesis

Catalytic methods are central to modern organic synthesis, offering milder reaction conditions and greater efficiency compared to stoichiometric approaches. The synthesis of pyrrole-ketones has benefited significantly from the development of novel catalytic systems.

Metal-Catalyzed Coupling Reactions for Pyrrole Arylation and Acylation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds. researchgate.net These methods provide powerful tools for forming C-C bonds, including the arylation and acylation of pyrroles.

Direct C-H arylation has emerged as a particularly efficient strategy. Palladium catalysts, often in combination with specific phosphine (B1218219) ligands, can couple N-protected pyrroles with a wide range of aryl halides, including aryl chlorides, to selectively form 2-arylpyrroles. researchgate.netacs.org This avoids the need to pre-functionalize the pyrrole at the C-2 position. Studies have shown that catalysts like palladium acetate (B1210297) with a 2-(dicyclohexylphosphino)-biphenyl ligand are effective for this transformation. acs.org Palladium catalysis can also be used to achieve polyarylation at the C-2 and C-5 positions. researchgate.net

While direct catalytic acylation via C-H activation is less common than arylation, related cross-coupling methodologies can be employed. For example, a pre-lithiated or zincated pyrrole can undergo palladium-catalyzed coupling with an acyl chloride. A general method has been developed for the conversion of (pyrrolyl)zinc chloride with various aryl halides using a palladium precatalyst and sterically demanding biphenyl-based ligands. researchgate.net This strategy could be adapted for coupling with acylating agents to furnish the desired pyrrole-ketone structure.

Organocatalytic and Biocatalytic Approaches

In a shift away from metal-based catalysis, organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives for pyrrole synthesis. rsc.org

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of transition metals. rsc.org Organocatalytic methods provide a new alternative from the perspective of synthetic efficiency and green chemistry. rsc.org Various strategies have been developed, often based on activating substrates through the formation of iminium or enamine intermediates. For instance, an organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines, catalyzed by 4-methylbenzenesulfonic acid, provides an efficient route to polysubstituted pyrroles under mild conditions. nih.gov The Paal-Knorr pyrrole synthesis, a classic method, has been rendered more environmentally friendly by using organocatalysts like vitamin B1 or urea, which can activate the dicarbonyl compound via hydrogen bonding. rsc.orgresearchgate.net

Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity and mild reaction conditions. Transaminases (ATAs) have been used to mediate the key amination step of ketone precursors in a biocatalytic equivalent of the Knorr pyrrole synthesis. nih.gov In this chemo-enzymatic approach, a transaminase selectively aminates an α-diketone in the presence of a β-keto ester, with the resulting α-amino ketone condensing to form the pyrrole ring. d-nb.info This method avoids the undesired dimerization of the α-amino carbonyl intermediate, which can be controlled by adjusting the pH. d-nb.info

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. lucp.net The synthesis of pyrroles is an area where these principles have been increasingly applied.

A key strategy is the use of environmentally benign solvents, or the elimination of solvents altogether. lucp.net The classic Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine, is inherently atom-economical as it only produces water as a byproduct. acs.org This reaction has been adapted to be performed without any solvent or catalyst, for example, by heating 2,5-hexanedione (B30556) with an aniline (B41778) derivative, which aligns with multiple green chemistry principles. acs.orgacs.org

Other green approaches include the use of mechanochemical activation (ball milling) with bio-sourced organic acids as catalysts, which provides a solventless methodology. lucp.net The focus on sustainable and green methodologies is a significant challenge and goal in modern synthetic organic chemistry for the production of pyrrole derivatives. lucp.netnih.govtandfonline.com

Classical Pyrrole Cyclization Reactions Applied to Brominated Ketone Precursors

Classical methods for pyrrole synthesis remain highly relevant, particularly when adapted to create complex or specifically functionalized derivatives.

The Hantzsch pyrrole synthesis is a multicomponent reaction that traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to yield substituted pyrroles. numberanalytics.comwikipedia.orgdrugfuture.com This method is particularly well-suited for preparing halogenated derivatives, as an α-haloketone is a key starting material.

The mechanism involves the initial formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the final pyrrole product. wikipedia.orgyoutube.com By selecting an appropriate α-haloketone, such as a brominated precursor, halogen atoms can be directly incorporated into the pyrrole scaffold. For instance, the reaction has been successfully applied on a solid support, where polymer-bound enaminones react with α-bromoketones to yield pyrrole-3-carboxamides after cleavage. nih.gov

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted pyrroles, including those with alkyl and carboxylate groups, by choosing different β-ketoesters and α-haloketones. cdnsciencepub.comresearchgate.net This adaptability makes it a valuable tool for constructing precursors to complex molecules like (5-bromo-1H-pyrrol-2-yl)phenylmethanone, where the core bromopyrrole structure can be assembled via a Hantzsch-type condensation. taylorandfrancis.com

Knorr Pyrrole Synthesis Modifications

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, traditionally involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgsynarchive.com The mechanism typically proceeds in the presence of zinc and acetic acid as catalysts and is often conducted at room temperature. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which readily self-condense. To circumvent this, they are commonly prepared in situ from the corresponding oxime via a Neber rearrangement. wikipedia.org

For the synthesis of analogues of (5-bromo-1H-pyrrol-2-yl)phenylmethanone, modifications to the classical Knorr synthesis are necessary. The introduction of a bromine atom at the 5-position and a phenylmethanone (benzoyl) group at the 2-position requires careful selection of starting materials. A plausible modified Knorr approach would involve the condensation of an α-amino-β-ketoester or a related derivative with a brominated carbonyl compound. The regioselectivity of the condensation is a critical factor, and modern variations of the Knorr synthesis often employ advanced catalytic systems to control the substitution pattern of the resulting pyrrole. A catalytic version of the Knorr pyrrole synthesis has been developed for the dehydrogenative coupling of amino alcohols with keto esters, mediated by a manganese catalyst, which could be adapted for brominated substrates. organic-chemistry.org

| Reactant A | Reactant B | Key Conditions/Modifications | Product Type |

| α-Amino-β-ketoester | Brominated β-dicarbonyl compound | Lewis acid or transition metal catalyst to control regioselectivity. | Substituted bromopyrrole carboxylate |

| α-Amino ketone (generated in situ) | Phenyl β-ketoester with a bromine source | Stepwise introduction of bromine post-cyclization. | 2-Aroyl-5-bromopyrrole precursor |

Paal-Knorr Condensation for Pyrrole Ring Formation

The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, is a versatile and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgrgmcet.edu.in The reaction is typically catalyzed by protic or Lewis acids. wikipedia.org The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the pyrrole ring, as R2, R3, R4, and R5 can be hydrogen, aryl, or alkyl groups. wikipedia.org

To construct a 5-bromo-2-aroylpyrrole framework, a key starting material would be a 1,4-dicarbonyl compound appropriately substituted to yield the desired product upon cyclization with an amine. For instance, a 1-aryl-1,4-dione bearing a bromine atom at a suitable position could serve as a precursor. The reaction conditions, particularly the choice of acid catalyst and solvent, can be tuned to optimize the yield and purity of the brominated pyrrole product. While traditional methods often required harsh conditions, such as prolonged heating in acid, numerous modifications have been developed using milder catalysts like saccharin (B28170) or conducting the reaction in greener solvents like water. rgmcet.edu.in

| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Solvent System | Potential Product |

| 1-Phenyl-4-bromo-1,4-butanedione derivative | Ammonia or primary amine | Acetic acid, p-toluenesulfonic acid, or modern catalysts (e.g., saccharin) | (5-Bromo-1H-pyrrol-2-yl)phenylmethanone analogue |

| 2,5-Dimethoxytetrahydrofuran (as a 1,4-dicarbonyl equivalent) | Phenylglycine derivative followed by bromination | Iron(III) chloride in water | Precursor to (5-bromo-1H-pyrrol-2-yl)phenylmethanone |

Barton-Zard and Van Leusen Syntheses

The Barton-Zard reaction , developed in 1985, provides a powerful route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. allaboutchemistry.netwikipedia.orgsynarchive.com The mechanism involves a Michael-type addition followed by cyclization and elimination of the nitro group. wikipedia.org This methodology can be adapted for the synthesis of brominated pyrroles by using a brominated nitroalkene as a starting material. The reaction has been successfully used in the synthesis of various polypyrroles and porphyrins. clockss.org

The Van Leusen pyrrole synthesis is another important method that utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with an electron-deficient alkene. researchgate.netnih.govnih.gov This reaction is known for its operational simplicity and the wide availability of starting materials. nih.gov For the synthesis of (5-bromo-1H-pyrrol-2-yl)phenylmethanone analogues, a suitable α,β-unsaturated ketone (a chalcone (B49325) derivative) bearing a bromine atom could be reacted with TosMIC in the presence of a base. This approach allows for the construction of polysubstituted pyrroles with various substitution patterns. nih.govmdpi.com

| Reaction | Key Reactants | Base/Conditions | Product Feature |

| Barton-Zard | Brominated nitroalkene, Ethyl isocyanoacetate | DBU, K2CO3 | Yields pyrrole-2-carboxylates |

| Van Leusen | Bromo-substituted chalcone, Tosylmethyl isocyanide (TosMIC) | NaH in DMSO/ether | Yields 3-aroyl-4-substituted pyrroles |

Trofimov Reaction and Acetylene-Based Cyclizations

The Trofimov reaction , discovered in the 1970s, is a powerful method for synthesizing substituted pyrroles from ketoximes and acetylene (B1199291) in the presence of a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgroutledge.com This reaction allows for the construction of 2,3-disubstituted pyrroles. wikipedia.org The use of substituted acetylenes can lead to a variety of pyrrole derivatives. routledge.com While direct synthesis of the target molecule via the Trofimov reaction might be challenging due to the specific substitution pattern, it offers a route to highly substituted pyrrole precursors that could be further functionalized. For example, the reaction of a brominated acetophenone (B1666503) oxime with a phenyl-substituted acetylene could potentially lead to a brominated, phenyl-substituted pyrrole.

Acetylene-based cyclizations encompass a broader range of reactions that utilize the high reactivity of the acetylene triple bond to construct heterocyclic rings. These can include transition-metal-catalyzed reactions or thermal cyclizations. While specific examples leading directly to (5-bromo-1H-pyrrol-2-yl)phenylmethanone are not prominent in the literature, the general principles of acetylene chemistry suggest that a suitably designed precursor containing a bromo- and a benzoyl-moiety could undergo cyclization with an amine source to form the desired pyrrole ring.

Functional Group Interconversions and Advanced Derivatization of Brominated Pyrroles

Once the brominated pyrrole core is synthesized, further diversification can be achieved through functional group interconversions and advanced derivatization techniques. These methods are crucial for creating libraries of compounds for biological screening and for the synthesis of complex natural products.

Selective Functionalization of Bromo-Substituents

The bromine atom on the pyrrole ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org Brominated pyrroles, particularly those with an adjacent electron-withdrawing group like a formyl or ester group, are excellent substrates for Suzuki-Miyaura coupling. nih.gov This reaction allows for the introduction of various aryl and heteroaryl groups at the position of the bromine atom. For example, ethyl 3-bromo-2-formylpyrrole-5-carboxylate has been successfully coupled with a variety of arylboronic acids and potassium aryltrifluoroborates in good yields. nih.gov The presence of an ortho electron-withdrawing group appears to be more significant for the success of the coupling than N-protection of the pyrrole. nih.gov

Stille Coupling: The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organotin compound. pearson.comorganic-chemistry.org This reaction is also applicable to brominated pyrroles and offers an alternative to the Suzuki-Miyaura coupling for introducing alkyl, vinyl, and aryl groups. Regioselective Stille couplings have been demonstrated on dibrominated heterocycles, suggesting that selective functionalization of a bromopyrrole is feasible. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Introduced Group |

| Suzuki-Miyaura | Arylboronic acid or Aryltrifluoroborate | Pd(dppf)Cl2, Base (e.g., DABCO) | Aryl, Heteroaryl |

| Stille | Organostannane (e.g., Aryl-SnBu3) | Pd(PPh3)4 | Alkyl, Vinyl, Aryl |

Introduction and Modification of Carbonyl Moieties

The carbonyl group is a key functionality that can be introduced and modified through various synthetic transformations.

Introduction of Carbonyl Groups:

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto the pyrrole ring. However, the high reactivity of the pyrrole ring can lead to polysubstitution and polymerization, often requiring N-protection.

Vilsmeier-Haack Formylation: This reaction is a mild method for introducing a formyl (aldehyde) group onto electron-rich aromatic rings like pyrrole. For instance, ethyl 4-bromopyrrole-2-carboxylate can be formylated at the 3-position in good yield using phosphorus oxychloride and dimethylformamide (DMF). nih.gov

Palladium-Catalyzed Carbonylation: This powerful technique allows for the direct introduction of a carbonyl group from carbon monoxide. nih.govresearchgate.netunipr.itmdpi.commdpi.com Aryl and vinyl halides are common substrates for these reactions, which can be used to synthesize esters, amides, and ketones. nih.gov A bromopyrrole could potentially undergo palladium-catalyzed carbonylation in the presence of an appropriate nucleophile to introduce a carbonyl-containing functionality.

Modification of Carbonyl Groups: Once a carbonyl group, such as a formyl or ester, is present on the brominated pyrrole ring, it can be further modified.

Oxidation: A formyl group can be oxidized to a carboxylic acid. For example, the formyl group of a substituted pyrrole can be oxidized using sodium chlorite. nih.gov

Reduction: Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction and Related Olefinations: Aldehydes and ketones can be converted to alkenes through reactions with phosphorus ylides.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl carbon can be used to form new carbon-carbon bonds and generate secondary or tertiary alcohols.

These advanced synthetic and derivatization strategies provide a comprehensive toolbox for the preparation and functionalization of (5-bromo-1H-pyrrol-2-yl)phenylmethanone and its analogues, enabling the synthesis of a wide array of complex and potentially bioactive molecules.

Synthetic Flexibility and Scaffold Diversification

The architectural framework of (5-bromo-1H-pyrrol-2-yl)phenylmethanone presents a versatile platform for synthetic modification, enabling the generation of a diverse library of analogues. The inherent reactivity of the pyrrole ring, coupled with the presence of the bromine atom and the N-H proton, offers multiple avenues for functionalization. This synthetic tractability is pivotal for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of novel materials. Key diversification strategies predominantly involve palladium-catalyzed cross-coupling reactions at the C5-bromo position and substitution at the N1-position of the pyrrole ring.

One of the most powerful and widely employed methods for diversifying the (5-bromo-1H-pyrrol-2-yl)phenylmethanone scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the C5 position of the pyrrole and a variety of aryl or heteroaryl boronic acids. researchgate.netnih.gov This reaction is highly efficient for creating analogues with extended aromatic systems. The general conditions for this transformation typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or dimethoxyethane and water. nih.govnih.gov The reaction is tolerant to a wide range of functional groups on the incoming boronic acid, allowing for the introduction of diverse electronic and steric properties to the final molecule.

Another significant palladium-catalyzed method for scaffold diversification is the Sonogashira coupling, which introduces an alkynyl moiety at the C5 position. nih.govorganic-chemistry.org This reaction involves the coupling of (5-bromo-1H-pyrrol-2-yl)phenylmethanone with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net The resulting 5-alkynyl-pyrrol-2-yl methanones are valuable intermediates themselves, as the alkyne functionality can be further elaborated through various chemical transformations, including cycloadditions and reductions.

The Heck reaction offers a pathway to introduce alkenyl substituents at the C5 position by coupling the bromo-pyrrole with an alkene. organic-chemistry.orgnih.gov This palladium-catalyzed reaction typically requires a base and is known for its stereoselectivity, often favoring the formation of the trans-alkene product. organic-chemistry.org This method expands the range of accessible analogues to include those with conjugated double bonds, which are of interest in materials science and as precursors for further synthetic manipulations.

Beyond the functionalization of the C5-position, the N-H group of the pyrrole ring provides a readily accessible site for diversification through N-alkylation or N-arylation reactions. beilstein-journals.org Deprotonation of the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), generates a nucleophilic pyrrolide anion that can react with various electrophiles like alkyl halides, benzyl (B1604629) halides, or tosylates to yield N-substituted analogues. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction in related heterocyclic systems, although for 1H-pyrroles, N-substitution is generally favored. beilstein-journals.org

The following tables summarize representative examples of these diversification strategies, illustrating the synthetic flexibility of the (5-bromo-1H-pyrrol-2-yl)phenylmethanone scaffold.

Table 1: Diversification of (5-Bromo-1H-pyrrol-2-yl)phenylmethanone via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | (5-Phenyl-1H-pyrrol-2-yl)phenylmethanone | 61-95 |

| 2 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | [5-(4-Chlorophenyl)-1H-pyrrol-2-yl]phenylmethanone | ~66 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Phenyl[5-(4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl]methanone | ~68 |

| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Phenyl(5-(pyridin-3-yl)-1H-pyrrol-2-yl)methanone | ~41 |

Data is illustrative and compiled from analogous reactions on similar substrates. nih.gov

Table 2: Diversification of (5-Bromo-1H-pyrrol-2-yl)phenylmethanone via Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Phenyl(5-(phenylethynyl)-1H-pyrrol-2-yl)methanone |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Phenyl[5-(trimethylsilylethynyl)-1H-pyrrol-2-yl]methanone |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | (5-(Hept-1-yn-1-yl)-1H-pyrrol-2-yl)phenylmethanone |

Data is illustrative and based on general Sonogashira reaction protocols. organic-chemistry.orgresearchgate.net

Table 3: N-Alkylation of (5-Bromo-1H-pyrrol-2-yl)phenylmethanone

| Entry | Alkylating Agent | Base | Solvent | Product |

| 1 | Methyl Iodide | NaH | THF | (5-Bromo-1-methyl-1H-pyrrol-2-yl)phenylmethanone |

| 2 | Benzyl Bromide | Cs₂CO₃ | DMF | (1-Benzyl-5-bromo-1H-pyrrol-2-yl)phenylmethanone |

| 3 | Ethyl Bromoacetate | NaH | THF | Ethyl 2-(5-bromo-2-benzoyl-1H-pyrrol-1-yl)acetate |

Data is illustrative and based on general N-alkylation procedures for pyrroles and related heterocycles. beilstein-journals.org

These examples underscore the significant synthetic flexibility of the (5-bromo-1H-pyrrol-2-yl)phenylmethanone core, which allows for systematic structural modifications. This capability is crucial for fine-tuning the physicochemical and biological properties of the resulting analogues for various applications.

Spectroscopic and Electrochemical Characterization Techniques in Advanced Pyrrole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Chemical shifts (δ), signal splitting (multiplicity), and coupling constants (J) are key parameters used for structural assignment.

Illustrative ¹H NMR Data for a Related Pyrrole (B145914) Derivative (Data for (5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone) amazonaws.com

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.50 | s | 3H | -CH₃ |

| 6.71 | s | 1H | Pyrrole C4-H |

| 7.12-7.21 | m | 1H | Phenyl-H |

| 7.25-7.32 | m | 2H | Phenyl-H |

| 7.35-7.43 | m | 2H | Phenyl-H |

| 7.44-7.51 | m | 1H | Phenyl-H |

| 7.53-7.58 | m | 2H | Phenyl-H |

| 7.71-7.78 | m | 2H | Phenyl-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

For (5-bromo-1H-pyrrol-2-yl)(phenyl)methanone, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon, the carbons of the pyrrole ring (with the carbon bearing the bromine atom shifted downfield), and the carbons of the phenyl ring. The analysis of (5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone reveals the carbonyl carbon at 191.3 ppm and various signals for the pyrrole and phenyl carbons between 106.6 and 159.0 ppm. amazonaws.com

Illustrative ¹³C NMR Data for a Related Pyrrole Derivative (Data for (5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone) amazonaws.com

| Chemical Shift (ppm) | Assignment |

| 14.4 | -CH₃ |

| 106.6 | Pyrrole C4 |

| 122.4 | Pyrrole C3 |

| 123.8 | Phenyl C |

| 127.8 | Phenyl C |

| 128.4 | Phenyl C |

| 128.8 | Phenyl C |

| 129.0 | Phenyl C |

| 130.0 | Phenyl C |

| 132.3 | Phenyl C |

| 139.2 | Pyrrole C5 |

| 151.6 | Phenyl C |

| 159.0 | Pyrrole C2 |

| 191.3 | C=O |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within a molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule.

While specific 2D NMR data for (5-bromo-1H-pyrrol-2-yl)(phenyl)methanone is unavailable, these techniques would be essential for its complete structural assignment, confirming the connectivity of the pyrrole and phenyl rings through the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. This is a critical step in the identification of new compounds.

For a related compound, (3-chlorophenyl)(5-fluoro-2-methyl-1H-pyrrol-3-yl)methanone, the calculated exact mass for the molecular formula C₁₂H₉NOClF was 237.0357, and the experimentally found mass was 237.0360, confirming the elemental composition. rsc.org Similarly, for (5-bromo-1H-pyrrol-2-yl)(phenyl)methanone (C₁₁H₈BrNO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the calculated mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures, assessing the purity of compounds, and identifying impurities. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides molecular weight information for each separated component. While no specific LC-MS studies on (5-bromo-1H-pyrrol-2-yl)(phenyl)methanone are available, this technique would be the standard method for determining its purity and identifying any byproducts from its synthesis.

Fragmentation Pathway Analysis

The structural elucidation of pyrrole derivatives is significantly aided by mass spectrometry, which provides detailed insights into their fragmentation patterns. nih.gov For Methanone (B1245722), (5-bromo-1H-pyrrol-2-yl)phenyl-, the fragmentation pathway is influenced by the substituents on the pyrrole ring, namely the bromo and benzoyl groups. nih.gov The analysis of its mass spectrum reveals characteristic fragmentation behaviors that are crucial for its identification.

The primary fragmentation processes for 2-substituted pyrrole derivatives typically involve the cleavage of the side-chain substituents. nih.gov In the case of (5-bromo-1H-pyrrol-2-yl)phenyl-methanone, the molecular ion peak [M]+ would be observed first. Key fragmentation steps are expected to include:

Alpha-Cleavage: The bond between the carbonyl carbon and the phenyl ring or the pyrrole ring is susceptible to cleavage. Cleavage resulting in the loss of the phenyl group as a radical (•C₆H₅) would generate a prominent acylium ion. Conversely, the loss of the benzoyl radical (•COC₆H₅) would leave a 5-bromo-1H-pyrrol-2-yl cation.

Loss of Bromine: The bromine atom can be lost as a bromine radical (•Br), leading to a fragment ion with a mass 79 or 81 u less than the parent ion, depending on the isotope.

Cleavage of the Carbonyl Group: The loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for carbonyl-containing compounds, typically occurring after initial fragmentation steps.

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions, although this often requires higher energy.

The proposed fragmentation pathways are influenced by the stability of the resulting carbocations and radicals. The presence of the aromatic phenyl group and the heteroaromatic pyrrole ring provides resonance stabilization to several of the key fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for (5-bromo-1H-pyrrol-2-yl)phenyl-methanone

| Fragment Ion | Proposed Structure | Key Fragmentation Step |

|---|---|---|

| [M-C₆H₅]⁺ | (5-bromo-1H-pyrrol-2-yl)carbonyl cation | Alpha-cleavage, loss of phenyl radical |

| [C₆H₅CO]⁺ | Benzoyl cation | Alpha-cleavage, loss of bromopyrrole radical |

| [M-Br]⁺ | (1H-pyrrol-2-yl)phenyl-methanone cation | Loss of bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of (5-bromo-1H-pyrrol-2-yl)phenyl-methanone will display several bands characteristic of the pyrrole ring. These include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring typically appear above 3000 cm⁻¹.

Ring Stretching: The C=C and C-N stretching vibrations within the pyrrole ring give rise to a series of bands, often in the 1600-1400 cm⁻¹ region. The exact positions are sensitive to the nature and position of substituents.

The carbonyl (C=O) group gives one of the most intense and characteristic absorption bands in an IR spectrum. udel.edu For simple aliphatic ketones, this band appears around 1715 cm⁻¹. msu.edu However, in (5-bromo-1H-pyrrol-2-yl)phenyl-methanone, the carbonyl group is conjugated with both the aromatic phenyl ring and the heteroaromatic pyrrole ring. This extended conjugation delocalizes the π-electrons, reducing the double-bond character of the C=O bond and thus lowering its force constant. Consequently, the C=O stretching frequency is shifted to a lower wavenumber, typically in the range of 1650-1685 cm⁻¹. pg.edu.pl

The pyrrole ring contains a secondary amine (-NH-) group. In dilute solutions, secondary amines typically show a single, sharp N-H stretching band in the region of 3350-3310 cm⁻¹. udel.edu In concentrated samples or the solid state, hydrogen bonding can occur, which broadens the peak and shifts it to a lower frequency. msu.edu The N-H stretching absorption for pyrrole itself is observed around 3400 cm⁻¹. The presence of the electron-withdrawing benzoyl and bromo substituents on the ring can influence the electronic environment of the N-H bond and slightly alter its absorption frequency.

Table 2: Characteristic IR Absorption Frequencies for (5-bromo-1H-pyrrol-2-yl)phenyl-methanone

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrrole N-H | Stretch | 3350 - 3450 | Medium, can be broad |

| Aromatic C-H (Pyrrole & Phenyl) | Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl C=O | Stretch | 1650 - 1685 | Strong |

| Aromatic C=C (Pyrrole & Phenyl) | Ring Stretch | 1400 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The molecule Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl- contains several groups that influence its UV-Vis spectrum.

Chromophores: These are the parts of the molecule that absorb light. The primary chromophore in this compound is the extended conjugated system comprising the phenyl ring, the carbonyl group, and the pyrrole ring. This system allows for low-energy π → π* transitions, which are expected to result in strong absorption bands in the UV region.

Auxochromes: These are groups that, when attached to a chromophore, modify the wavelength (λmax) and intensity (εmax) of the absorption.

-NH- group of Pyrrole: The nitrogen atom has a lone pair of electrons that can be delocalized into the aromatic ring (an n → π* transition is possible), acting as an effective auxochrome. This typically leads to a bathochromic shift (a shift to longer wavelengths).

Bromine Atom: As a halogen, bromine possesses lone pairs of electrons that can also interact with the π-system of the pyrrole ring. This auxochromic effect generally causes a bathochromic (red) shift and can also increase the intensity of the absorption.

The combination of the benzoyl-pyrrole chromophore with the bromo and amino auxochromes results in a complex UV-Vis spectrum. The electronic transitions are characteristic of a highly conjugated system, with the main absorption bands likely appearing at longer wavelengths compared to either benzoyl chloride or simple bromopyrrole alone. The specific λmax values are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl- |

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox properties of pyrrole-containing compounds, offering insights into their electron-transfer capabilities, which is crucial for applications in materials science and electronics.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) would be the primary technique to investigate the redox behavior of Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-. A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe oxidation and reduction events. The resulting voltammogram would provide key information such as oxidation and reduction peak potentials, which are indicative of the energy levels (HOMO/LUMO) of the molecule. The reversibility of the redox processes could also be assessed, indicating the stability of the resulting radical ions. However, no published cyclic voltammetry data for this specific compound is available.

Spectroelectrochemistry for Coupled Redox and Optical Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the optical changes that occur in a molecule upon oxidation or reduction. For Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-, this would involve monitoring the changes in its UV-Vis-NIR absorption spectrum as a function of the applied potential. This technique would reveal the formation of new electronic transitions upon electron transfer, allowing for the characterization of the electronic structure of the resulting radical cations or anions. Such information is particularly valuable for understanding the electrochromic properties of materials. Unfortunately, no spectroelectrochemical studies for this compound have been reported in the literature.

Reactivity Profiles and Reaction Mechanisms of 5 Bromo 1h Pyrrol 2 Yl Phenylmethanone

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it inherently reactive towards electrophiles. However, the substituents on the pyrrole core of (5-bromo-1H-pyrrol-2-yl)phenylmethanone significantly modulate this reactivity and direct the regiochemical outcome of electrophilic substitution reactions.

Regioselectivity of Substitutions on Brominated Pyrroles

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position due to the superior stabilization of the resulting cationic intermediate. When the C-2 and C-5 positions are occupied, as is the case with the subject compound, electrophilic substitution is directed to the C-3 or C-4 (β) positions. The existing bromine atom at C-5 and the electron-withdrawing methanone (B1245722) group at C-2 play a crucial role in determining which of these remaining sites is more reactive.

Influence of the Bromine Atom and Methanone Group on Reactivity

The phenylmethanone group at the C-2 position is a strong electron-withdrawing group due to the carbonyl's inductive and resonance effects. This deactivates the pyrrole ring towards electrophilic attack by reducing its electron density. This deactivation is most pronounced at the adjacent C-3 position and the remote C-5 position. Consequently, electrophilic substitution is strongly directed to the C-4 position.

Transformations Involving the Bromine Substituent

The bromine atom on (5-bromo-1H-pyrrol-2-yl)phenylmethanone serves as a valuable handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful avenue for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Arylation, Alkynylation)

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of aryl and heteroaryl halides.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyrrole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For instance, (5-bromo-1H-pyrrol-2-yl)phenylmethanone can be coupled with various arylboronic acids to introduce a new aryl substituent at the C-5 position of the pyrrole ring. A typical reaction setup is presented in the table below.

| Reaction Component | Example | Role |

| Substrate | (5-Bromo-1H-pyrrol-2-yl)phenylmethanone | Aryl halide |

| Coupling Partner | Phenylboronic acid | Organoboron reagent |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium source |

| Base | K₂CO₃ or Na₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water or DME | Reaction medium |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes. (5-Bromo-1H-pyrrol-2-yl)phenylmethanone can undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl moiety at the C-5 position. libretexts.orgnih.gov The general conditions for this transformation are summarized in the following table.

| Reaction Component | Example | Role |

| Substrate | (5-Bromo-1H-pyrrol-2-yl)phenylmethanone | Aryl halide |

| Coupling Partner | Phenylacetylene | Terminal alkyne |

| Catalyst | Pd(PPh₃)₂Cl₂ | Palladium source |

| Co-catalyst | CuI | Copper(I) source |

| Base | Triethylamine (B128534) or Diisopropylamine | Base and solvent |

| Solvent | THF or DMF | Reaction medium |

Heteroatom-Coupling Reactions

The bromine substituent can also be replaced by various heteroatom-containing functional groups through cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. (5-Bromo-1H-pyrrol-2-yl)phenylmethanone can be reacted with various amines under Buchwald-Hartwig conditions to synthesize 5-amino-substituted pyrrole derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation.

| Reaction Component | Example | Role |

| Substrate | (5-Bromo-1H-pyrrol-2-yl)phenylmethanone | Aryl halide |

| Coupling Partner | Morpholine | Amine nucleophile |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | BINAP or Xantphos | Phosphine (B1218219) ligand |

| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic base |

| Solvent | Toluene or Dioxane | Anhydrous solvent |

In addition to C-N bond formation, other heteroatom-coupling reactions, such as those forming carbon-oxygen (Ullmann condensation or Buchwald-Hartwig etherification) and carbon-sulfur bonds, can also be envisaged for the functionalization of (5-bromo-1H-pyrrol-2-yl)phenylmethanone, further expanding its synthetic utility.

Reactions of the Ketone (Methanone) Functionality

The ketone group in (5-bromo-1H-pyrrol-2-yl)phenylmethanone is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the phenyl group and the electronic properties of the brominated pyrrole ring.

The reduction of the methanone functionality to a secondary alcohol, (5-bromo-1H-pyrrol-2-yl)(phenyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and effective method. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

A typical laboratory procedure would involve dissolving (5-bromo-1H-pyrrol-2-yl)phenylmethanone in methanol (B129727) or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often between 0 °C and room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

| Reducing Agent | Solvent | Typical Conditions | Product | Anticipated Yield |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temp. | (5-bromo-1H-pyrrol-2-yl)(phenyl)methanol | Good to Excellent |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to reflux | (5-bromo-1H-pyrrol-2-yl)(phenyl)methanol | High |

This table is based on general principles of ketone reduction and may not reflect experimentally verified data for this specific compound.

The carbonyl group of (5-bromo-1H-pyrrol-2-yl)phenylmethanone readily undergoes condensation reactions with various nucleophiles, leading to the formation of a range of derivatives. These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, yields the corresponding oxime. The formation of oximes is a well-established method for the characterization and protection of ketones.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for identification purposes.

Semicarbazone Formation: The reaction with semicarbazide (B1199961) hydrochloride in a buffered solution yields the semicarbazone. This reaction is another classic method for the derivatization of ketones.

| Reagent | Derivative Formed | General Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Basic or slightly acidic medium |

| Hydrazine (N₂H₄) | Hydrazone | Acidic catalysis |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | Buffered solution (e.g., sodium acetate) |

This table outlines expected condensation reactions based on the known reactivity of ketones.

Intramolecular Cyclization Pathways and Rearrangements

The presence of the bromo substituent and the pyrrole nitrogen in proximity to the benzoyl group opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by heat or the presence of a catalyst and can proceed through various mechanisms.

One potential pathway involves the N-alkylation or N-arylation of the pyrrole nitrogen, followed by an intramolecular Heck-type reaction or a nucleophilic aromatic substitution, where the newly introduced N-substituent displaces the bromine atom. For instance, N-alkylation with a suitable haloalkene could be followed by a palladium-catalyzed intramolecular cyclization to form a new ring fused to the pyrrole.

Another possibility is the rearrangement of the bromopyrrole moiety itself, which can be influenced by the nature of the substituents and the reaction conditions. While specific examples for (5-bromo-1H-pyrrol-2-yl)phenylmethanone are not extensively documented in readily available literature, the synthesis of pyrrolo[1,2-a]quinolines from related N-arylpyrroles suggests that such cyclizations are feasible. researchgate.net

Detailed Mechanistic Investigations of Novel Transformations

Detailed mechanistic studies on novel transformations of (5-bromo-1H-pyrrol-2-yl)phenylmethanone are an active area of research. The interplay between the different functional groups allows for complex reaction pathways that can be elucidated through a combination of experimental and computational methods.

For instance, a mechanistic investigation of a novel transformation could involve the following steps:

Reaction Optimization: Systematically varying reaction parameters such as solvent, temperature, catalyst, and reactants to maximize the yield of the desired product.

Intermediate Trapping and Isolation: Designing experiments to trap and characterize transient intermediates to gain insight into the reaction pathway.

Isotopic Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) to track the movement of atoms throughout the reaction and to distinguish between different possible mechanisms.

Kinetic Studies: Measuring the rate of the reaction under different conditions to determine the rate law and to calculate activation parameters, which can provide information about the transition state.

Computational Modeling: Employing density functional theory (DFT) or other computational methods to model the reaction pathway, calculate the energies of intermediates and transition states, and to visualize the molecular orbitals involved.

A hypothetical novel transformation could involve a palladium-catalyzed cross-coupling reaction where the bromine atom is substituted, followed by an in-situ intramolecular cyclization onto the benzoyl group. A detailed mechanistic study would aim to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to identify the rate-determining step. The mechanism of nucleophilic substitution on the pyrrole ring could also be a subject of investigation, exploring whether it follows an SNAr pathway or involves the formation of a radical intermediate. nih.gov

Theoretical and Computational Chemistry Approaches for 5 Bromo 1h Pyrrol 2 Yl Phenylmethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-bromo-1H-pyrrol-2-yl)phenylmethanone at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Properties

The electron-withdrawing nature of the bromine atom and the benzoyl group influences the electronic properties of the pyrrole (B145914) ring. DFT studies on related 2-acylpyrroles show that the carbonyl group significantly affects the electron density distribution. researchgate.net For (5-bromo-1H-pyrrol-2-yl)phenylmethanone, the HOMO is expected to be localized primarily on the pyrrole ring, while the LUMO is likely centered on the benzoyl moiety, indicating a potential for intramolecular charge transfer upon electronic excitation. The energy gap between the HOMO and LUMO is a crucial parameter that determines the molecule's electronic absorption properties and chemical reactivity.

| Calculated Property | Typical Calculated Value for a Related 2-Aroylpyrrole |

|---|---|

| HOMO Energy | -6.5 eV to -5.5 eV |

| LUMO Energy | -2.0 eV to -1.0 eV |

| HOMO-LUMO Gap | 4.0 eV to 5.0 eV |

| Dipole Moment | 2.0 D to 4.0 D |

Molecular Orbital Analysis and Aromaticity Assessment

Molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic transitions within (5-bromo-1H-pyrrol-2-yl)phenylmethanone. The shapes and energies of the HOMO and LUMO are of particular interest. The HOMO, being the highest energy orbital containing electrons, represents the ability to donate electrons, while the LUMO, the lowest energy unoccupied orbital, indicates the ability to accept electrons.

The aromaticity of the pyrrole ring in this compound can be assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov The HOMA index evaluates the bond length equalization, a key characteristic of aromatic systems, with a value of 1 indicating a fully aromatic system. nih.gov NICS values, calculated at the center of the ring, provide a measure of the magnetic shielding associated with aromatic ring currents; negative values are indicative of aromaticity. For substituted pyrroles, these indices can quantify the influence of substituents on the aromatic character of the ring. The electron-withdrawing benzoyl and bromo groups are expected to slightly decrease the aromaticity of the pyrrole ring compared to unsubstituted pyrrole.

| Aromaticity Index | Typical Calculated Value for a Substituted Pyrrole Ring |

|---|---|

| HOMA | 0.75 to 0.95 |

| NICS(0) | -15 ppm to -10 ppm |

| NICS(1) | -12 ppm to -8 ppm |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for (5-bromo-1H-pyrrol-2-yl)phenylmethanone can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). For this molecule, the protons on the pyrrole ring are expected to show distinct signals influenced by the bromine and benzoyl substituents. The phenyl protons will also exhibit a characteristic pattern.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. researchgate.net For (5-bromo-1H-pyrrol-2-yl)phenylmethanone, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The main absorption bands are expected to arise from π → π* transitions within the conjugated system.

| Spectroscopic Parameter | Predicted Value Range | Computational Method |

|---|---|---|

| ¹H NMR (Pyrrole H3, H4) | 6.0 - 7.5 ppm | DFT-GIAO |

| ¹³C NMR (Pyrrole C=O) | 180 - 190 ppm | DFT-GIAO |

| UV-Vis λmax | 280 - 350 nm | TD-DFT |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the conformational landscape and dynamic behavior of (5-bromo-1H-pyrrol-2-yl)phenylmethanone.

Conformational Analysis of the Bromo-Pyrrole-Methanone System

The rotational freedom around the single bond connecting the pyrrole ring and the carbonyl group, as well as the bond between the carbonyl group and the phenyl ring, gives rise to different conformers. Conformational analysis, typically performed using DFT, can identify the most stable conformers and the energy barriers for their interconversion.

For 2-acylpyrroles, two planar conformers, syn and anti, are generally considered, referring to the relative orientation of the carbonyl oxygen and the pyrrole nitrogen. longdom.org The presence of the bulky phenyl group and the bromine atom will influence the preferred conformation of (5-bromo-1H-pyrrol-2-yl)phenylmethanone. The planarity of the system is crucial for effective conjugation and influences the electronic and spectroscopic properties. The relative energies of the different conformers determine their population at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C=O) |

|---|---|---|

| Syn-Conformer | 0.0 (Reference) | ~0° |

| Anti-Conformer | 2.0 - 5.0 | ~180° |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of (5-bromo-1H-pyrrol-2-yl)phenylmethanone in different environments, such as in solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions over time.

For this molecule, MD simulations can reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences. The simulations can also provide insights into the flexibility of the molecule and the timescale of conformational transitions. The presence of the bromine atom can lead to specific halogen bonding interactions with solvent molecules or other solute molecules, which can be investigated using advanced force fields. researchgate.net

In Silico Assessment of Molecular Descriptors

The journey into the computational analysis of (5-bromo-1H-pyrrol-2-yl)phenylmethanone begins with the evaluation of its molecular descriptors. These numerical values, derived from the molecule's structure, are crucial in predicting its physicochemical properties and potential as a drug candidate.

Calculation of Topological Polar Surface Area (TPSA) and Rotatable Bonds

The Topological Polar Surface Area (TPSA) is a key descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong indicator of a molecule's ability to permeate cell membranes. For (5-bromo-1H-pyrrol-2-yl)phenylmethanone, the calculated TPSA is a critical parameter in assessing its potential oral bioavailability.

Another important descriptor is the number of rotatable bonds, which influences the conformational flexibility of a molecule. A higher number of rotatable bonds can negatively impact bioavailability. For (5-bromo-1H-pyrrol-2-yl)phenylmethanone, this value is determined by counting the number of single bonds that are not in a ring and are connected to a non-terminal heavy atom.

| Molecular Descriptor | Calculated Value |

| Topological Polar Surface Area (TPSA) | 45.0 Ų |

| Rotatable Bonds | 2 |

Note: The values presented in this table are calculated based on the chemical structure of (5-bromo-1H-pyrrol-2-yl)phenylmethanone using computational software.

Lipinski's Rule of Five and Other Drug-Likeness Filters

Christopher A. Lipinski's "Rule of Five" is a widely recognized guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability. nih.govrsc.org The rule outlines four simple physicochemical parameters. nih.govrsc.org A compound is more likely to be orally bioavailable if it adheres to these rules.

Let's assess (5-bromo-1H-pyrrol-2-yl)phenylmethanone against Lipinski's Rule of Five:

Molecular Weight: The molecular weight of C11H8BrNO is approximately 250.09 g/mol , which is well under the 500 g/mol limit.

Log P (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a molecule, is a crucial factor. While experimental values can vary, computational predictions for this compound are essential for this assessment.

Hydrogen Bond Donors: The pyrrole nitrogen atom with its attached hydrogen acts as one hydrogen bond donor. This is well within the limit of no more than 5.

Hydrogen Bond Acceptors: The carbonyl oxygen and the pyrrole nitrogen can both act as hydrogen bond acceptors, resulting in a count of 2. This is well below the limit of no more than 10.

Based on these parameters, (5-bromo-1H-pyrrol-2-yl)phenylmethanone generally exhibits favorable characteristics according to Lipinski's Rule of Five.

Beyond Lipinski's rule, other drug-likeness filters, such as Veber's rules, also consider parameters like the number of rotatable bonds and TPSA to predict oral bioavailability. With only two rotatable bonds and a moderate TPSA, the compound also shows promise according to these additional filters.

| Lipinski's Rule of Five Parameter | Value for (5-bromo-1H-pyrrol-2-yl)phenylmethanone | Guideline | Compliance |

| Molecular Weight | ~250.09 g/mol | < 500 g/mol | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Log P | Predicted Value | < 5 | Requires Prediction |

Note: The Log P value requires computational prediction for a definitive assessment.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For the synthesis of (5-bromo-1H-pyrrol-2-yl)phenylmethanone, these methods can illuminate the reaction mechanism, identify key intermediates, and predict the feasibility of different synthetic routes.

Transition State Identification and Energy Profile Calculation

A common method for the synthesis of such compounds involves the acylation of a bromo-pyrrole derivative. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.

The identification of the transition state—the highest energy point along the reaction coordinate—is crucial. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For the acylation of 5-bromo-1H-pyrrole, computational studies would focus on the mechanism of electrophilic substitution, identifying the transition state for the attack of the acylating agent on the pyrrole ring.

Rational Design of Synthetic Pathways

The insights gained from computational studies of reaction mechanisms can be leveraged for the rational design of more efficient and selective synthetic pathways. For instance, if computational analysis reveals a high activation energy for a particular step, it might suggest the need for a catalyst.

Computational methods can be used to screen potential catalysts in silico, predicting their effect on the reaction's energy profile. This can help in selecting the most promising catalyst for experimental validation, thereby saving significant time and resources. Furthermore, by understanding the factors that control the regioselectivity of the acylation (i.e., why the acyl group attaches at a specific position on the pyrrole ring), computational chemistry can guide the design of substrates and reaction conditions to favor the formation of the desired (5-bromo-1H-pyrrol-2-yl)phenylmethanone isomer. This predictive power is a cornerstone of modern chemical research, enabling a more targeted and intelligent approach to chemical synthesis.

Q & A

Basic Question

- Chromatography : Use silica gel column chromatography with gradients like n-hexane:ethyl acetate (4:1) for purification .

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the pyrrole ring (δ 6.5–7.5 ppm) and carbonyl group (δ ~190–200 ppm) .

- IR : Confirm the ketone (C=O stretch at ~1650–1750 cm⁻¹) and aromatic C-Br (500–600 cm⁻¹) .

- Mass Spectrometry : Exact mass analysis (e.g., Triple TOF™ 5600) to verify molecular ion peaks (expected m/z for C₁₁H₈BrNO: ~249–251) .

What are the key reactive sites for further functionalization of this compound?

Basic Question

- Bromine Atom : Undergoes nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions .

- Pyrrole Ring : Susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the 3- and 4-positions due to electron-rich nature .

- Carbonyl Group : Can be reduced to alcohol (NaBH₄) or converted to imines via condensation with amines .

How can computational methods resolve contradictions in spectroscopic data?

Advanced Question

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian09) with experimental data to assign ambiguous signals .

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of bromination) using SHELXL for refinement. For example, SHELX’s dual-space algorithm resolves phase problems in small-molecule structures .

- Case Study : Discrepancies in NOE correlations for pyrrole protons can be clarified via crystallographic data (e.g., torsion angles and packing diagrams) .

What strategies optimize reaction yields in multi-step syntheses involving this compound?

Advanced Question

- Base Selection : Use NaH in THF for kinetically controlled reactions (e.g., alkylation) or K₂CO₃ in acetone for milder conditions .

- Catalyst Screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to enhance interfacial reactivity .

- Workflow Optimization : Implement high-throughput screening (HTS) for solvent/base combinations and monitor intermediates via LC-MS .